2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide is an organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a chlorophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide typically involves the reaction of benzimidazole with 4-chlorobenzyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of the chlorobenzyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups at the benzylic position.
Scientific Research Applications
2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials and dyes
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This compound may exert its effects by interfering with the function of microbial enzymes, leading to antimicrobial activity. Additionally, it may interact with cellular pathways involved in cell division and apoptosis, contributing to its potential anticancer effects .
Properties
Molecular Formula |
C22H17Cl2N3O |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H17Cl2N3O/c23-16-10-8-15(9-11-16)12-21-26-19-6-1-2-7-20(19)27(21)14-22(28)25-18-5-3-4-17(24)13-18/h1-11,13H,12,14H2,(H,25,28) |
InChI Key |
BFGQGMCARNFBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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